Evidence Dimension 1: Structural Uniqueness — Five-Point Substitution Pattern vs. Closest Commercial Analogs
CAS 914620-50-1 bears five distinct substituents on the benzenesulfonamide core: 2-pentyloxy, 4-methyl, 5-chloro, N-benzyl, and the sulfonamide bridge. Scoping of commercial catalogs reveals that the two closest available analogs — 5-chloro-4-methyl-2-(pentyloxy)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide (CAS 914246-10-9) and 5-chloro-4-methyl-2-pentyloxybenzenesulfonamide (CAS not assigned; primary sulfonamide) — each differ by at least one functional group. The former replaces the N-benzyl with an N-tetrahydrofuranylmethyl (introducing an additional oxygen heteroatom; molecular formula C₁₇H₂₆ClNO₄S, MW 375.9), while the latter lacks the N-benzyl group entirely (C₁₂H₁₈ClNO₃S, MW 291.79). No commercial compound simultaneously possesses all five substituents present in CAS 914620-50-1.
| Evidence Dimension | Number and identity of substituents on benzenesulfonamide core; molecular formula and molecular weight |
|---|---|
| Target Compound Data | 5 substituents (2-O-pentyl, 4-CH₃, 5-Cl, N-CH₂-Ph, SO₂NH); C₁₉H₂₄ClNO₃S; MW 381.9 g·mol⁻¹ |
| Comparator Or Baseline | Comparator 1 (CAS 914246-10-9): 5 substituents but N-tetrahydrofuranylmethyl replaces N-benzyl; C₁₇H₂₆ClNO₄S; MW 375.9 g·mol⁻¹. Comparator 2 (primary sulfonamide): 4 substituents, lacks N-substitution; C₁₂H₁₈ClNO₃S; MW 291.79 g·mol⁻¹. Comparator 3 (CAS 914245-20-8, 3-pyridinyl analog): C₁₇H₂₁ClN₂O₃S; MW 368.88 g·mol⁻¹. |
| Quantified Difference | Target compound contains N-benzyl (C₇H₇) absent from Comparators 2 and 3; contains Cl, CH₃, and O-pentyl absent from many benzenesulfonamides. MW difference vs. Comparator 1: +6.0 g·mol⁻¹; vs. Comparator 2: +90.1 g·mol⁻¹; vs. Comparator 3: +13.0 g·mol⁻¹. Heteroatom count (Cl + N + O + S): target = 6; Comparator 1 = 7; Comparator 2 = 5; Comparator 3 = 7. |
| Conditions | Chemical structure comparison based on supplier catalog data (EvitaChem, ChemicalBook) and molecular formula verification. |
Why This Matters
Only CAS 914620-50-1 provides the exact N-benzyl-5-chloro-4-methyl-2-pentoxybenzenesulfonamide substitution pattern; any analog substitution changes hydrogen-bonding capacity, lipophilicity, and patent status, invalidating its use as a reference standard or structure–activity relationship probe for the Galderma chemotype.
